molecular formula C7H11ClN2O2 B1466052 2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride CAS No. 1020353-21-2

2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride

Cat. No. B1466052
CAS RN: 1020353-21-2
M. Wt: 190.63 g/mol
InChI Key: GSXPQACNXVPTPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives has been widely studied. For instance, the Paal-Knorr Pyrrole Synthesis is a method that allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the use of a stable manganese complex to convert primary diols and amines to 2,5-unsubstituted pyrroles . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has also been reported .


Chemical Reactions Analysis

Pyrrole and its derivatives can undergo various chemical reactions. For example, N-substituted pyrroles can be synthesized through the aerobic oxidative coupling of diols and a broad range of primary amines . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides has been reported .

Scientific Research Applications

Organic Photocatalysis

The compound is used in visible light-promoted synthesis processes. It acts as a building block in the diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones . This method is noted for being efficient and environmentally friendly, with good functional group tolerance and broad substrate scope. The applications of the cycloaddition products are further demonstrated through simple synthetic transformations .

Domino Reactions in Heterocyclic Synthesis

A new synthetic route to polyhydrogenated pyrrolo[3,4-b]pyrroles involves the domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters . This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, which includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic

properties

IUPAC Name

5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-9-6(10)4-2-8-3-5(4)7(9)11;/h4-5,8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXPQACNXVPTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CNCC2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride
Reactant of Route 2
2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride
Reactant of Route 3
2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride
Reactant of Route 4
2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride
Reactant of Route 5
2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride

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